molecular formula C22H26FN3O2 B2384949 (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone CAS No. 2034441-86-4

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

Cat. No.: B2384949
CAS No.: 2034441-86-4
M. Wt: 383.467
InChI Key: FNVFRLZMZCATLS-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxypyrrolidinylphenyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

    Attachment of the Methoxypyrrolidinylphenyl Group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with piperazine and pyrrolidine rings are often explored for their potential as neurotransmitter modulators. They may interact with receptors in the central nervous system, influencing various physiological processes.

Medicine

In medicine, such compounds are investigated for their potential therapeutic effects. They might exhibit activity against certain diseases or conditions, such as psychiatric disorders or cancer.

Industry

Industrially, these compounds can be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone likely involves interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methoxypyrrolidinyl groups may enhance binding affinity and specificity, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
  • (4-(4-Methylphenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

Uniqueness

The presence of the fluorine atom in (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone may confer unique properties, such as increased metabolic stability and altered electronic effects, which can influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-28-21-10-11-26(16-21)20-6-2-17(3-7-20)22(27)25-14-12-24(13-15-25)19-8-4-18(23)5-9-19/h2-9,21H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVFRLZMZCATLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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